molecular formula C25H21N3O7 B11650401 (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11650401
M. Wt: 475.4 g/mol
InChI Key: ONMCWJKODCUERD-CAPFRKAQSA-N
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Description

(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-methoxyphenoxy)ethanol with 5-nitrobenzaldehyde to form an intermediate, which is then reacted with 1-phenylpyrazolidine-3,5-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. The presence of the nitro group and the pyrazolidine-3,5-dione core is of particular interest for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolidine-3,5-dione core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and applications.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: While structurally different, this compound is used in similar industrial applications, particularly in the development of flexible plastics.

Uniqueness

(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

(4E)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21N3O7/c1-33-22-9-5-6-10-23(22)35-14-13-34-21-12-11-19(28(31)32)15-17(21)16-20-24(29)26-27(25(20)30)18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b20-16+

InChI Key

ONMCWJKODCUERD-CAPFRKAQSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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